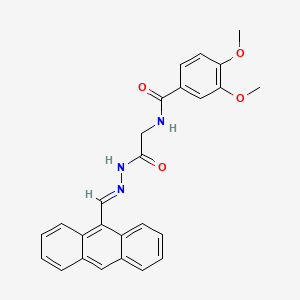
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes an anthrylmethylene group, a hydrazino group, and a dimethoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 9-anthraldehyde with hydrazine to form the anthrylmethylene hydrazine intermediate. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The anthrylmethylene group can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazino group can be reduced to form corresponding amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthrylmethylene group.
Medicine: Studied for its potential anti-cancer properties, as the hydrazino group can interact with biological macromolecules.
Industry: Limited applications, primarily in research and development settings.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The anthrylmethylene group can intercalate with DNA, while the hydrazino group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-2-methylphenyl-2-oxoacetamide
- N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-methylphenyl-2-oxoacetamide
- 2-[2-(9-Anthrylmethylene)hydrazino]-N,N,N-trimethyl-2-oxoethanaminium
Uniqueness
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities, making it a valuable molecule for further research.
Propiedades
Número CAS |
349609-29-6 |
|---|---|
Fórmula molecular |
C26H23N3O4 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C26H23N3O4/c1-32-23-12-11-19(14-24(23)33-2)26(31)27-16-25(30)29-28-15-22-20-9-5-3-7-17(20)13-18-8-4-6-10-21(18)22/h3-15H,16H2,1-2H3,(H,27,31)(H,29,30)/b28-15+ |
Clave InChI |
UMMCPBDBAAPEKY-RWPZCVJISA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016787.png)
![4-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12016790.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016791.png)

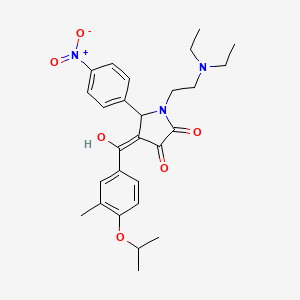
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016803.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016806.png)
![(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016810.png)


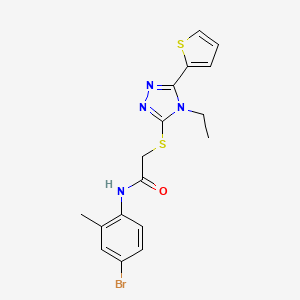
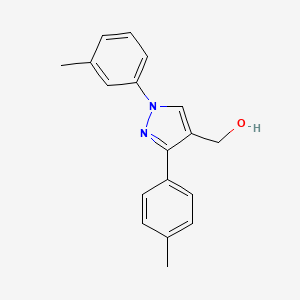
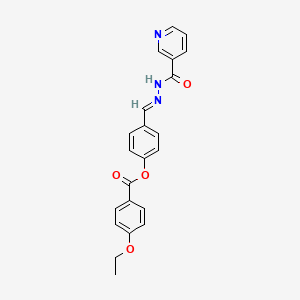
![3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12016853.png)
